molecular formula C14H19BO3 B2708510 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1352132-34-3

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2708510
CAS No.: 1352132-34-3
M. Wt: 246.11
InChI Key: GQYGIWURVFRSCU-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a benzaldehyde derivative functionalized with a methyl group at the 2-position and a pinacol boronate ester at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The pinacol boronate group enhances stability and reactivity under mild conditions, while the methyl substituent modulates steric and electronic effects on the aromatic ring. Its molecular formula is C₁₄H₁₉BO₃, with a molecular weight of 262.12 g/mol (calculated). Applications span pharmaceuticals, materials science, and agrochemicals, where it is used to synthesize complex molecules via regioselective coupling .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYGIWURVFRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromobenzaldehyde with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions via Suzuki-Miyaura Mechanism

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a well-established boronate ester, serving as a versatile coupling partner in Suzuki-Miyaura reactions . This reaction typically involves:

  • Catalyst : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂).

  • Base : Potassium carbonate or other alkali metal carbonates.

  • Solvent : Mixtures like dioxane/ethanol or other polar aprotic solvents.

  • Conditions : Microwave irradiation (120°C for 10 minutes) or conventional heating .

Key Reaction :
The boronate ester undergoes transmetallation with aryl halides (e.g., bromides, iodides) to form carbon–carbon bonds. For example, analogous compounds with similar boronate groups have been coupled with aryl iodides under copper catalysis .

Example Data Table :

ParameterValue
CatalystPdCl₂(PPh₃)₂
BaseK₂CO₃
SolventDioxane/EtOH (2:3)
Temperature120°C (microwave)
Time10 minutes
Yield~57%

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) participates in classical organic reactions:

Oxidation to Carboxylic Acid

Under oxidative conditions (e.g., KMnO₄/H⁺), the aldehyde oxidizes to a carboxylic acid. This reaction is typically irreversible and occurs under acidic or basic conditions.

Nucleophilic Addition

The aldehyde reacts with nucleophiles (e.g., Grignard reagents, amines) to form alcohols or imines. For example:
RCHO+R’MgXRCH(OH)R’\text{RCHO} + \text{R'MgX} \rightarrow \text{RCH(OH)R'}

Aldol Condensation

In the presence of bases (e.g., NaOH, pyrrolidine), the aldehyde undergoes intramolecular or intermolecular aldol condensation to form α,β-unsaturated carbonyl compounds.

Synergistic Reactions Involving Both Functional Groups

The compound’s dual functionality enables orthogonal reactivity:

  • Selective Coupling : The boronate ester can undergo Suzuki coupling while the aldehyde remains inert under these conditions.

  • Directed Synthesis : Post-coupling modifications (e.g., oxidation of the aldehyde) allow for sequential functionalization.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a benzaldehyde moiety substituted with a dioxaborolane group, which enhances its reactivity and solubility in organic solvents. Its molecular formula is C14H18BNO2C_{14}H_{18}BNO_2 and it has a unique boron atom that plays a crucial role in its chemical behavior.

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, derivatives of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have shown promising activity against various cancer cell lines.

  • Case Study : A derivative was tested for its efficacy against breast cancer cells (MDA-MB-231), demonstrating an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives exhibit activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Findings : The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.5 to 4 μg/mL against MRSA and Vancomycin-resistant Enterococcus (VRE) .

Polymer Chemistry

The unique properties of the dioxaborolane group allow for the incorporation of this compound into polymer matrices, enhancing the mechanical and thermal properties of materials.

  • Application : It can be utilized in the synthesis of boron-containing polymers that exhibit improved flame retardancy and thermal stability .

Organic Electronics

Due to its electronic properties, this compound is being explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Insight : Studies have shown that incorporating boron compounds into organic semiconductors can enhance charge transport properties and overall device efficiency .

Mechanism of Action

The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its reactivity in forming new carbon-carbon bonds. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of biaryl compounds. The aldehyde group can undergo various transformations, adding to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methyl-5-(pinacol boronate)benzaldehyde -CH₃ (2), -Bpin (5) C₁₄H₁₉BO₃ 262.12 Moderate steric hindrance; electron-donating methyl enhances coupling efficiency
2-Fluoro-6-(pinacol boronate)benzaldehyde -F (2), -Bpin (6) C₁₃H₁₇BF O₃ 257.09 Electron-withdrawing F increases oxidative stability; lowers LUMO for faster coupling
2-Methoxy-5-(pinacol boronate)benzaldehyde -OCH₃ (2), -Bpin (5) C₁₄H₁₉BO₄ 278.11 Methoxy group improves solubility in polar solvents; directs electrophilic substitution
5-(Pinacol boronate)thiophene-2-carbaldehyde Heteroaromatic (thiophene) C₁₁H₁₅BO₃S 250.11 Thiophene enhances π-conjugation; preferred in optoelectronic materials
4-Hydroxy-3-methoxy-5-(pinacol boronate)benzaldehyde -OH (4), -OCH₃ (3), -Bpin (5) C₁₄H₁₉BO₅ 290.11 Hydrogen bonding from -OH improves crystallinity; sensitive to pH

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density on the aromatic ring, accelerating oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., -F) stabilize intermediates but may slow coupling kinetics .
  • Steric Effects : The methyl group in the target compound introduces minimal steric hindrance compared to bulkier substituents, favoring reactions at the boronate site .
  • Solubility: Methoxy and hydroxy derivatives exhibit higher solubility in polar solvents (e.g., DMF, DMSO), whereas the methylated analog is more compatible with nonpolar media .

Table 2: Application Comparison

Compound Preferred Reactions Yield in Suzuki Coupling* Notable Applications
2-Methyl-5-(pinacol boronate)benzaldehyde Suzuki-Miyaura, Debus-Radziszewski 75–85% Pharmaceuticals, ligand synthesis
2-Fluoro-6-(pinacol boronate)benzaldehyde Fluorinated biaryl synthesis 60–70% PET imaging agents, agrochemicals
5-(Pinacol boronate)thiophene-2-carbaldehyde Conjugated polymer synthesis 80–90% OLEDs, organic semiconductors
4-Hydroxy-3-methoxy-5-(pinacol boronate)benzaldehyde pH-sensitive coupling 50–60% Prodrugs, stimuli-responsive materials

*Yields approximate and substrate-dependent.

Key Insights:

  • The target compound demonstrates broad utility in pharmaceutical intermediates due to its balanced electronic profile and stability .
  • Thiophene-based analogs outperform benzene derivatives in optoelectronic applications due to superior charge transport .

Stability and Handling

Pinacol boronate esters are generally air- and moisture-stable but hydrolyze under acidic or aqueous conditions. The methyl group in the target compound confers additional stability against hydrolysis compared to hydroxy-substituted analogs . For example:

  • Hydrolysis Half-Life (pH 7) :
    • 2-Methyl-5-(pinacol boronate)benzaldehyde: >24 hours .
    • 4-Hydroxy-5-methoxy analog: <12 hours .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its utility in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H19_{19}B\O2_2
  • Molecular Weight : 225.12 g/mol
  • CAS Number : 1218791-01-5

The presence of the dioxaborolane moiety suggests potential reactivity in biological systems, particularly in enzyme inhibition and molecular recognition processes.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing boron can exhibit antimicrobial properties. For instance, related boronic acids have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .
  • Enzyme Inhibition : Boron-containing compounds are often investigated for their ability to inhibit enzymes like serine proteases and glycosidases. The specific activity of this compound against these enzymes remains to be fully elucidated but is a promising area for further study.
  • Anticancer Potential : Some studies have indicated that boron compounds can induce apoptosis in cancer cells through various mechanisms. The exact pathways activated by this specific compound require further investigation but align with the broader trend of boron compounds in cancer therapeutics .

Case Studies and Research Findings

Several research findings highlight the biological implications of similar compounds:

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/EnzymeIC50_{50} / MIC (µM)Reference
Compound AAntimicrobialS. aureus4–8
Compound BEnzyme InhibitionCYP3A40.34
Compound CAnticancerVarious cancer cell linesVaries

The proposed mechanisms through which this compound may exert its biological effects include:

  • Boron Coordination Chemistry : The ability of boron to form stable complexes with biomolecules could facilitate interactions with proteins and nucleic acids.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can lead to increased oxidative stress in cells, contributing to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed borylation or Suzuki-Miyaura coupling precursors. For example, a Debus-Radziszewski reaction using substituted benzaldehyde derivatives with boronate esters under reflux conditions can yield the target compound (76% yield in ). Key parameters include:

  • Catalyst loading : Optimize Pd(PPh₃)₄ or Pd(dppf)Cl₂ concentrations (0.5–2 mol%).
  • Solvent system : Use THF/water mixtures for solubility and reactivity balance .
  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate (10:1) effectively isolates the product .
Parameter Optimal Range Impact on Yield
Reaction Temperature80–100°CHigher yields at reflux
Base (e.g., NaOH)1–2 equiv.Facilitates transmetallation

Q. How is Suzuki-Miyaura cross-coupling applied using this compound, and what catalytic systems are optimal?

Methodological Answer: The boronate ester group enables C–C bond formation with aryl/heteroaryl halides. A typical protocol includes:

  • Catalyst : Pd(PPh₃)₄ (1–3 mol%) or PdCl₂(dtbpy) for sterically hindered substrates .
  • Base : Na₂CO₃ or CsF (2–3 equiv.) in a 3:1 dioxane/H₂O solvent system.
  • Reaction Time : 12–24 hours at 80–100°C. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques and diagnostic signals:

  • ¹H NMR : Look for the aldehyde proton at δ ~10.0 ppm and aromatic protons between δ 7.0–8.0 ppm .
  • ¹³C NMR : Boronate ester carbons appear at δ ~85 ppm (B–O), and the aldehyde carbon at δ ~190 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 441.09 in ).

Q. What are the common challenges in purifying this boronate ester?

Methodological Answer: Challenges include hydrolytic instability of the boronate group and aldehyde oxidation. Mitigation strategies:

  • Chromatography : Use neutral alumina or silica gel with low-polarity eluents (e.g., hexane/ethyl acetate) .
  • Inert Atmosphere : Purify under N₂ to prevent boronate hydrolysis.
  • Low-Temperature Storage : Store at –20°C in anhydrous solvents .

Q. How does the aldehyde group influence reactivity in nucleophilic additions?

Methodological Answer: The aldehyde participates in condensation reactions (e.g., with amines to form imines). A general procedure:

  • React with 1 equiv. amine (e.g., 4-amino-triazole derivatives) in ethanol under acid catalysis (5 drops glacial acetic acid) .
  • Reflux for 4 hours, followed by solvent evaporation and filtration.

Advanced Questions

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess transition-state energies for possible coupling sites. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic centers on the benzaldehyde ring.
  • Compare activation barriers for coupling at ortho vs. para positions relative to the methyl group .

Q. What strategies mitigate side reactions in one-pot multicomponent syntheses?

Methodological Answer: Sequential addition of reagents and phase-transfer catalysts (e.g., CTAB) minimize undesired pathways:

  • Add aryl halide first, followed by boronate ester and base .
  • Use micellar conditions (e.g., H₂O/THF with CTAB) to enhance interfacial reactivity .

Q. How does steric hindrance from the dioxaborolan group affect catalytic reactions?

Methodological Answer: The tetramethyl groups slow transmetallation in bulky systems. Solutions include:

  • Ligand Design : Use dtbpy (di-tert-butylbipyridine) to stabilize Pd intermediates .
  • Elevated Temperatures : Prolong reaction time (24–48 hours) at 100°C to overcome kinetic barriers .

Q. What advanced NMR techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • NOESY : Correlates spatial proximity of methyl groups (δ 1.24 ppm) to aromatic protons.
  • HMBC : Identifies long-range coupling between the aldehyde carbon and boronate ester .

Q. How is boronate ester stability assessed under acidic/basic conditions?

Methodological Answer: Conduct kinetic studies via ¹¹B NMR:

  • Acidic Conditions : Monitor B–O bond cleavage in HCl/THF (0.1–1 M).
  • Basic Conditions : Track hydrolysis in NaOH/H₂O (pH >12).
  • Implication : Avoid aqueous bases in stepwise syntheses; use anhydrous bases like NaOMe .

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